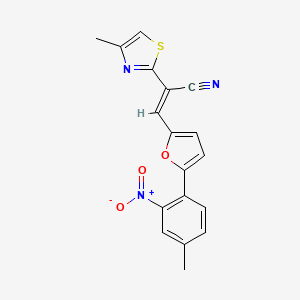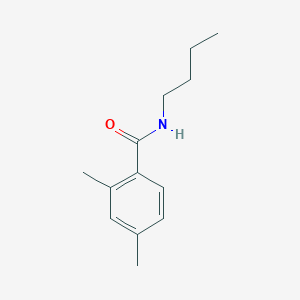![molecular formula C16H19N3O2 B5486969 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-isoquinolin-5-ylmethanone](/img/structure/B5486969.png)
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-isoquinolin-5-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-isoquinolin-5-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an amino group and a methoxy group, linked to an isoquinoline moiety via a methanone bridge. The stereochemistry of the compound is specified by the (3S,4R) configuration, indicating the spatial arrangement of the substituents on the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-isoquinolin-5-ylmethanone typically involves multiple steps, including the formation of the piperidine ring, introduction of the amino and methoxy groups, and coupling with the isoquinoline moiety. One common approach is to start with commercially available diallylamine, followed by ring-closing metathesis (RCM) and subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods often include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-isoquinolin-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the isoquinoline moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to convert the amino group into a more reactive intermediate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-isoquinolin-5-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-isoquinolin-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: A related compound with similar structural features but different stereochemistry.
3,4-dihydroxy-3-methyl-2-pentanone: Another compound with a similar backbone but different functional groups.
Uniqueness
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-isoquinolin-5-ylmethanone is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity. Its ability to interact selectively with molecular targets makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-isoquinolin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-15-10-19(8-6-14(15)17)16(20)13-4-2-3-11-9-18-7-5-12(11)13/h2-5,7,9,14-15H,6,8,10,17H2,1H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWFSKBLNDOLKP-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5486894.png)

![N-ethyl-2-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5486909.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(5-phenyl-2-furyl)acrylonitrile](/img/structure/B5486915.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5486922.png)
![N-(3-chloro-4-fluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5486927.png)
![1-butyl-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazin-2-one](/img/structure/B5486934.png)
![3-{[2-(2-Methoxyphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5486949.png)
![1-cyclohexyl-5-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-tetrazole](/img/structure/B5486953.png)
![N-{1-[(allylamino)carbonyl]-4-phenyl-1,3-butadien-1-yl}-4-butoxybenzamide](/img/structure/B5486956.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-3,4-dimethylpiperidine;hydrochloride](/img/structure/B5486964.png)
![5-[(3-methyl-2-thienyl)methylene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486974.png)
METHANONE](/img/structure/B5486985.png)
